6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine
Overview
Description
6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is an organic compound with the molecular formula C13H8F3NO It is a derivative of pyridine, substituted with a methyl group at the 6-position and a trifluorobenzoyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine typically involves the reaction of 6-methylpyridine with 3,4,5-trifluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The trifluorobenzoyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 6-Carboxy-2-(3,4,5-trifluorobenzoyl)pyridine.
Reduction: 6-Methyl-2-(3,4,5-trifluoromethyl)pyridine.
Substitution: 3-Nitro-6-methyl-2-(3,4,5-trifluorobenzoyl)pyridine or 3-Halo-6-methyl-2-(3,4,5-trifluorobenzoyl)pyridine.
Scientific Research Applications
6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluorobenzoyl and pyridine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-Trifluorobenzoyl)pyridine: Lacks the methyl group at the 6-position.
6-Methyl-2-benzoylpyridine: Lacks the trifluoromethyl groups on the benzoyl ring.
2-(3,4,5-Trifluorobenzoyl)-3-methylpyridine: Methyl group is at the 3-position instead of the 6-position.
Uniqueness
6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is unique due to the presence of both the methyl group on the pyridine ring and the trifluorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(6-methylpyridin-2-yl)-(3,4,5-trifluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c1-7-3-2-4-11(17-7)13(18)8-5-9(14)12(16)10(15)6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKKTBFMNQSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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